Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate
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Overview
Description
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidines, including Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate, typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include dimethylamino leaving groups and β-enaminone derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to act as an antimetabolite in purine biochemical reactions, which is crucial for its biological activity . Additionally, it has been found to inhibit certain enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones and benzimidazole-linked pyrazolo[1,5-a]pyrimidines . These compounds share similar structural motifs but differ in their specific substitutions and functional groups, which can influence their biological activities and applications .
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(24)10-15(23)12-26-17-9-13(2)21-19-16(11-20-22(17)19)14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3 |
InChI Key |
BYQPHTWWHIKMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |
Origin of Product |
United States |
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